molecular formula C6H8OSe B12968176 1-(Selenophen-2-yl)ethanol

1-(Selenophen-2-yl)ethanol

Cat. No.: B12968176
M. Wt: 175.10 g/mol
InChI Key: SJNNGJABYGSZML-UHFFFAOYSA-N
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Description

1-(Selenophen-2-yl)ethanol is an organoselenium compound featuring a selenophene ring attached to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Selenophen-2-yl)ethanol typically involves the reaction of selenophene with ethylene oxide or ethylene glycol under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the selenophene, followed by nucleophilic attack on ethylene oxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Selenophen-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenophene-2-carboxylic acid .

Scientific Research Applications

1-(Selenophen-2-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Selenophen-2-yl)ethanol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

    Thiophene-2-ethanol: Similar in structure but contains sulfur instead of selenium.

    Furan-2-ethanol: Contains oxygen instead of selenium.

    Pyrrole-2-ethanol: Contains nitrogen instead of selenium.

Uniqueness: 1-(Selenophen-2-yl)ethanol is unique due to the presence of selenium, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8OSe

Molecular Weight

175.10 g/mol

IUPAC Name

1-selenophen-2-ylethanol

InChI

InChI=1S/C6H8OSe/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3

InChI Key

SJNNGJABYGSZML-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C[Se]1)O

Origin of Product

United States

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